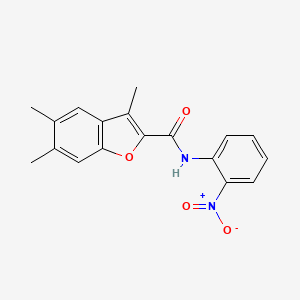
3,5,6-trimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,5,6-trimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3,5,6-trimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented by the following molecular formula:
- Molecular Formula : C₁₉H₂₂N₂O₄
- Molecular Weight : 342.39 g/mol
The compound features a benzofuran core with various functional groups that contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have demonstrated effectiveness against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Several studies have explored the antitumor potential of benzofuran derivatives. For example, a related compound exhibited IC₅₀ values in the micromolar range against cancer cell lines, indicating promising antitumor activity. A study highlighted the mechanism of action involving apoptosis induction in cancer cells, which is critical for therapeutic applications.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been shown to inhibit protein tyrosine phosphatase (PTP) activity, which is relevant in cancer and diabetes research. The inhibition of PTP can enhance insulin signaling pathways, thereby improving glucose metabolism.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study assessed the antimicrobial activity of a series of benzofuran derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the benzofuran structure enhanced potency significantly.
- Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound MIC (µM) Target Organism Compound A 0.39 Mycobacterium tuberculosis Compound B 3.1 Staphylococcus aureus Compound C 0.78 Escherichia coli -
Case Study on Antitumor Activity
- A derivative was tested on various cancer cell lines, showing an IC₅₀ of 0.5 µM against breast cancer cells. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
- Table 2: Antitumor Activity Against Cancer Cell Lines
Cell Line IC₅₀ (µM) MCF-7 (Breast) 0.5 HeLa (Cervical) 1.2 A549 (Lung) 0.8
Eigenschaften
IUPAC Name |
3,5,6-trimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-8-13-12(3)17(24-16(13)9-11(10)2)18(21)19-14-6-4-5-7-15(14)20(22)23/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBMKYTCJJHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














